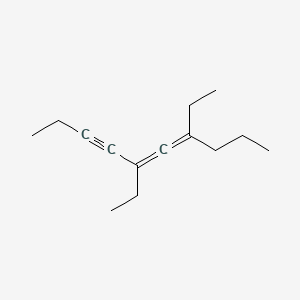

5,6-Decadien-3-yne, 5,7-diethyl-

Description

BenchChem offers high-quality 5,6-Decadien-3-yne, 5,7-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Decadien-3-yne, 5,7-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61227-89-2 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

InChI |

InChI=1S/C14H22/c1-5-9-11-14(8-4)12-13(7-3)10-6-2/h5-8,10H2,1-4H3 |

InChI Key |

HFTHVMPRQHDBBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C=C(CC)C#CCC)CC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 5,6 Decadien 3 Yne, 5,7 Diethyl

Historical and Seminal Approaches in Alkadiyne Synthesis Relevant to 5,6-Decadien-3-yne, 5,7-diethyl-

The synthesis of molecules containing multiple carbon-carbon triple bonds (alkadiynes) has a rich history, providing the fundamental tools for modern synthetic chemistry. While 5,6-Decadien-3-yne, 5,7-diethyl- is an allene-yne, the principles developed for diyne synthesis are foundational. Early methods focused on the oxidative coupling of terminal alkynes.

One of the earliest and most significant methods is the Glaser coupling , discovered in 1869, which involves the dimerization of terminal alkynes using a copper(I) salt, such as cuprous chloride, in the presence of an oxidant like air or oxygen. thieme.com This reaction proceeds through the formation of a copper acetylide intermediate.

Subsequent refinements led to higher yields and broader applicability. The Eglinton coupling utilizes a copper(II) salt, like cupric acetate, in a solvent such as pyridine, which mediates the oxidative coupling. thieme.com A further significant advancement was the Hay coupling , which employs a catalytic amount of a copper(I) salt complexed with a bidentate ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA), using oxygen as the terminal oxidant. thieme.com This catalytic approach expanded the scope of diyne synthesis, allowing for the preparation of highly functionalized molecules. thieme.com

These classical methods established the utility of copper-mediated C-C bond formation for alkynes, a principle that has been adapted and refined in the contemporary catalytic reactions discussed below.

Table 1: Comparison of Historical Alkyne Coupling Reactions

| Reaction | Catalyst/Reagent | Oxidant | Typical Conditions |

|---|---|---|---|

| Glaser Coupling | Stoichiometric Cu(I) salt (e.g., CuCl) | Air/Oxygen | Ammonia or other bases |

| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Self-oxidizing | Pyridine, Methanol |

| Hay Coupling | Catalytic Cu(I)-TMEDA complex | Oxygen | Pyridine or other solvents |

Modern Convergent and Divergent Synthetic Strategies for 5,6-Decadien-3-yne, 5,7-diethyl-

The construction of a complex molecule like 5,6-Decadien-3-yne, 5,7-diethyl- can be approached through modern synthetic strategies. A convergent synthesis would involve preparing the key fragments of the molecule separately—for instance, a fragment containing the terminal alkyne and another containing the precursor to the substituted allene (B1206475)—and then coupling them in a late-stage step. This approach is often more efficient for complex targets. A divergent synthesis would start from a common intermediate that is then elaborated in different ways to produce the final structure or its analogues.

Given the structure of 5,6-Decadien-3-yne, 5,7-diethyl-, a convergent approach leveraging cross-coupling reactions is a logical strategy. This would involve the coupling of a suitable alkyne with a precursor that can generate the allene moiety.

Stereoselective and Enantioselective Synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- Isomers

The 5,7-diethyl-substituted allene core of the target molecule possesses axial chirality. Therefore, controlling its stereochemistry is a primary goal of any modern synthesis. The development of stereoselective and enantioselective methods for preparing chiral allenes is a significant area of research. nih.gov

Optically active allenes can be synthesized from readily available starting materials like terminal alkynes and aldehydes. acs.org Catalytic asymmetric synthesis provides an efficient route to axially chiral allenes from achiral or racemic precursors, allowing for the preparation of molecules with two, three, or even four substituents on the allene carbons. illinois.edu A key strategy involves the use of chiral ligands that can control the spatial arrangement of reactants around a metal catalyst, thereby directing the formation of one enantiomer over the other. For instance, the combination of a palladium catalyst with a newly developed chiral bisphosphine ligand, (R)- or (S)-ECNU-Phos, has been shown to be highly effective in the asymmetric synthesis of optically active allenoates from racemic propargylic carbonates. organic-chemistry.org Such methodologies could be adapted to generate the specific chiral allene structure within 5,6-Decadien-3-yne, 5,7-diethyl-.

Catalytic Approaches to Carbon-Carbon Bond Formation in 5,6-Decadien-3-yne, 5,7-diethyl- Scaffolds

Modern organic synthesis relies heavily on catalytic methods to form carbon-carbon bonds with high efficiency and selectivity. For a molecule containing both alkyne and allene functionalities, transition metal catalysis is indispensable. nih.gov

The Sonogashira reaction is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgalmerja.comjk-sci.com

Reaction Scheme: General Sonogashira Coupling

This reaction is carried out under mild conditions and tolerates a wide variety of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orgjk-sci.com In a hypothetical synthesis of 5,6-Decadien-3-yne, 5,7-diethyl-, a Sonogashira-type coupling could be envisioned to connect the but-1-yne fragment to a vinyl halide precursor that would subsequently be converted into the allene. The versatility of this reaction makes it a cornerstone for the synthesis of materials-oriented aromatic alkynes and conjugated enynes. researchgate.netlibretexts.org

While the classic Sonogashira reaction is highly effective, the copper co-catalyst can sometimes lead to undesirable side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org This has prompted the development of copper-free Sonogashira coupling protocols.

Furthermore, novel copper-free routes for the synthesis of related structures, such as skipped diynes (1,4-diynes), have been developed. One such method involves the cross-coupling of alkynylalanes with propargylic electrophiles. acs.orgacs.org This reaction is mild, efficient, and highly regioselective, avoiding the use of copper entirely. acs.orgacs.org While the target molecule is not a skipped diyne, the principles of avoiding copper to prevent side reactions and enhance selectivity are directly applicable to a delicate synthesis involving a sensitive allene-yne moiety.

Table 2: Key Features of Copper-Free Coupling Methods

| Method | Key Reagents | Advantages | Potential Application |

|---|---|---|---|

| Copper-Free Sonogashira | Palladium catalyst, Amine base | Avoids alkyne homocoupling, lower toxicity | Coupling terminal alkynes to vinyl/aryl halides |

| Alkynylalane Coupling | Alkynylalane nucleophile, Propargylic electrophile | High regioselectivity, mild conditions | Formation of C(sp)-C(sp³) bonds |

Asymmetric catalysis is the most effective strategy for establishing stereocontrol in the synthesis of chiral molecules like 5,6-Decadien-3-yne, 5,7-diethyl-. The goal is to use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Allenes themselves have been incorporated into chiral ligands for transition metals. nih.gov For instance, allene-containing phosphines (AllenePhos ligands) can coordinate to metals like rhodium to promote asymmetric additions with high enantioselectivity. nih.gov More directly, the synthesis of the chiral allene can be achieved through various transition metal-catalyzed reactions. Rhodium-catalyzed 1,6-addition of arylboronic acids to 1,3-enynamides is one method that yields tetrasubstituted allenes with high enantioselectivity. illinois.edu The choice of metal and, crucially, the chiral ligand is paramount in dictating the stereochemical outcome of the reaction, making asymmetric catalysis a powerful tool for accessing specific isomers of the target molecule. organic-chemistry.orgnih.gov

Protecting Group Strategies and Regiochemical Control in 5,6-Decadien-3-yne, 5,7-diethyl- Synthesis

In the multi-step synthesis of a complex molecule like 5,6-Decadien-3-yne, 5,7-diethyl-, protecting group strategies are crucial for preventing unwanted side reactions and directing the desired regiochemical outcomes. The synthesis of substituted allenes often involves nucleophilic attack or the manipulation of nearby functional groups, where protecting groups can mask reactive sites.

For instance, in a potential synthetic route starting from a precursor with a terminal alkyne and a hydroxyl group, the hydroxyl group would likely be protected to prevent it from interfering with reactions at the alkyne. A common protecting group for alcohols is the silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). These groups are robust enough to withstand many reaction conditions but can be selectively removed later in the synthesis.

Regiochemical control is paramount in establishing the precise location of the allene and the alkyne functionalities, as well as the positioning of the diethyl substituents. The choice of protecting group can influence the stereochemical and regiochemical course of a reaction. For example, the steric bulk of a protecting group can direct an incoming reagent to a less hindered face of the molecule, thereby controlling the stereochemistry of a newly formed chiral center. In the context of 5,6-Decadien-3-yne, 5,7-diethyl- synthesis, this could be critical in setting the stereochemistry of the allene, if applicable.

The following table illustrates potential protecting groups that could be employed in the synthesis of precursors to 5,6-Decadien-3-yne, 5,7-diethyl-.

| Functional Group to Protect | Protecting Group | Abbreviation | Deprotection Conditions |

| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |

| Alcohol (-OH) | Triisopropylsilyl ether | TIPS | Fluoride ion (e.g., TBAF), acidic conditions |

| Terminal Alkyne (C≡C-H) | Silyl group (e.g., Trimethylsilyl) | TMS | Mild base (e.g., K₂CO₃ in MeOH) |

Applications of the "Acetylene Zipper" Reaction to 5,6-Decadien-3-yne, 5,7-diethyl- Precursors

The "acetylene zipper" reaction is a powerful isomerization reaction that repositions an internal alkyne to a terminal position, or vice versa. semanticscholar.orgmdpi.comresearchgate.net This reaction is typically mediated by a strong base, such as potassium 3-aminopropylamide (KAPA). mdpi.com In the context of synthesizing 5,6-Decadien-3-yne, 5,7-diethyl-, the acetylene (B1199291) zipper reaction could be a key step in constructing the alkyne at the desired C-3 position from a more readily available precursor with an internal alkyne at a different location.

For example, a synthetic precursor could be synthesized with an alkyne at the C-1 or C-2 position. Treatment of this precursor with a strong base would initiate a series of deprotonation-reprotonation steps, causing the alkyne to "walk" along the carbon chain. The reaction is often driven towards the thermodynamically more stable terminal alkyne, but with careful control of reaction conditions, it can be stopped at a desired internal position.

The application of the acetylene zipper reaction would be highly dependent on the specific structure of the precursor. The presence of the diethyl substituents at the C-5 and C-7 positions would influence the stability of the various alkyne isomers and could potentially direct the isomerization to the desired C-3 position. Mechanistic studies have shown that the isomerization proceeds through a series of allene intermediates. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement for 5,6-Decadien-3-yne, 5,7-diethyl-

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize the yield and purity of the target compound while minimizing reaction time and the formation of byproducts. For a complex molecule like 5,6-Decadien-3-yne, 5,7-diethyl-, each step in its synthesis would require careful optimization.

Key parameters that are typically varied during optimization include:

Temperature: Many reactions are sensitive to temperature. Lowering the temperature can sometimes increase selectivity, while raising it can increase the reaction rate.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Catalyst: For catalyzed reactions, the choice of catalyst and its loading can have a profound effect on the reaction's efficiency and selectivity.

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.

Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum product formation and to avoid decomposition or the formation of side products.

A hypothetical optimization table for a key coupling step in the synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- might look as follows. This data is for illustrative purposes and represents a typical optimization process.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | THF | 60 | 12 | 45 |

| 2 | PdCl₂(PPh₃)₂ | - | Toluene | 80 | 12 | 60 |

| 3 | Pd(OAc)₂ | XPhos | Dioxane | 100 | 8 | 75 |

| 4 | Pd(OAc)₂ | SPhos | Dioxane | 100 | 6 | 85 |

| 5 | Pd(OAc)₂ | SPhos | Dioxane | 120 | 6 | 82 (some decomposition) |

Green Chemistry Principles in the Synthesis of 5,6-Decadien-3-yne, 5,7-diethyl-

Applying the principles of green chemistry to the synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net This minimizes waste.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. rsc.org

Use of Safer Solvents and Auxiliaries: Whenever possible, using solvents that are less toxic and have a lower environmental impact. mdpi.com Water is an ideal green solvent where applicable.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Starting from renewable materials where feasible.

A comparative table illustrating a hypothetical traditional versus a greener approach for a synthetic step is presented below.

| Feature | Traditional Approach | Greener Approach |

| Solvent | Chlorinated solvent (e.g., Dichloromethane) | Benign solvent (e.g., 2-MeTHF or water) |

| Reagent | Stoichiometric strong base (e.g., n-BuLi) | Catalytic base with a milder co-base |

| Energy | High temperature reflux | Room temperature or gentle heating |

| Atom Economy | Lower, due to stoichiometric reagents | Higher, due to catalytic process |

| Waste | Significant hazardous waste | Reduced and less hazardous waste |

By integrating these principles, the synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 5,6 Decadien 3 Yne, 5,7 Diethyl

Electrophilic and Nucleophilic Reactions of the Diene and Alkyne Moieties in 5,6-Decadien-3-yne, 5,7-diethyl-

The electron-rich π-systems of the alkyne and allene (B1206475) functionalities in 5,6-decadien-3-yne, 5,7-diethyl- are susceptible to attack by electrophiles. The regioselectivity of such reactions is dictated by the electronic properties of the unsaturated bonds and the steric hindrance imposed by the diethyl substituents.

Electrophilic Addition:

Electrophilic additions to allenes can be complex due to the presence of two double bonds. The regioselectivity is influenced by the electronic nature of the substituents on the allene. nih.gov In the case of 5,6-decadien-3-yne, 5,7-diethyl-, the differing electronic properties of the two C=C bonds within the allene moiety, along with the adjacent alkyne, will govern the site of electrophilic attack. nih.gov For instance, in halo- or seleno-hydroxylations, the reaction pathway and stereoselectivity can be significantly influenced by neighboring group participation and the nature of the electrophile. nih.gov

The alkyne moiety also readily undergoes electrophilic addition. The polarization of the triple bond is a key factor in determining the outcome of these reactions. nih.gov

Nucleophilic Addition:

While less common for isolated alkynes and allenes, nucleophilic attack can occur, particularly when the π-system is activated by an appropriate substituent or catalyst. For allenes, nucleophilic attack typically occurs at the central sp-hybridized carbon atom. researchgate.net

A summary of potential electrophilic and nucleophilic reaction sites is presented below:

| Functional Group | Reaction Type | Preferred Site of Attack | Influencing Factors |

| Allene | Electrophilic | Terminal sp2 carbon | Electronic effects of substituents, nature of electrophile |

| Allene | Nucleophilic | Central sp carbon | Activation by electron-withdrawing groups or catalysts |

| Alkyne | Electrophilic | One of the sp carbons | Polarization of the triple bond, steric hindrance |

Radical Initiated Reactions and Polymerization Pathways of 5,6-Decadien-3-yne, 5,7-diethyl-

The unsaturated nature of 5,6-decadien-3-yne, 5,7-diethyl- makes it a candidate for radical-initiated reactions and polymerization.

Radical addition to the π-bonds can be initiated by radical species. The stability of the resulting radical intermediate will determine the regioselectivity of the addition. Given the conjugated system, a variety of radical addition pathways can be envisioned, potentially leading to a mixture of products.

Polymerization:

The presence of multiple unsaturated sites suggests that 5,6-decadien-3-yne, 5,7-diethyl- could undergo polymerization. Radical polymerization, a common method for polymerizing alkenes, could be initiated at either the allene or alkyne moieties. The conjugated nature of the system may lead to complex polymer structures, potentially involving cross-linking. The specific conditions, such as the initiator used and reaction temperature, would significantly influence the polymerization process and the properties of the resulting polymer.

The regioselectivity of radical addition to unsymmetrical alkadiynes is primarily governed by the formation of the most stable radical intermediate. In the case of 5,6-decadien-3-yne, 5,7-diethyl-, the addition of a radical could occur at several positions. The stereoselectivity of such additions is often less controlled than in ionic reactions, but can be influenced by the steric bulk of the substituents and the reaction conditions.

Cycloaddition Reactions Involving 5,6-Decadien-3-yne, 5,7-diethyl-

The conjugated diene and alkyne functionalities in 5,6-decadien-3-yne, 5,7-diethyl- make it an excellent substrate for various cycloaddition reactions, providing pathways to complex cyclic structures.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org In 5,6-decadien-3-yne, 5,7-diethyl-, the 1,3-diene system of the allene can potentially act as the diene component. Alternatively, the alkyne can function as a dienophile in reactions with other dienes.

Intramolecular Diels-Alder reactions are also conceivable, where the diene and dienophile are part of the same molecule. For conjugated enynes, intramolecular [4+2] cycloadditions with benzynes have been shown to produce highly condensed polycyclic aromatic compounds. nih.govacs.org The reactivity and selectivity of these reactions are highly dependent on the specific substitution of the enyne. acs.org

| Diels-Alder Reactant | Role of 5,6-Decadien-3-yne, 5,7-diethyl- | Potential Product |

| External Diene | Dienophile (alkyne moiety) | Substituted cyclohexadiene |

| External Dienophile | Diene (allene moiety) | Substituted cyclohexene |

[2+2] Cycloadditions: These reactions, often photochemically induced or metal-catalyzed, lead to the formation of four-membered rings. libretexts.org The allene moiety of 5,6-decadien-3-yne, 5,7-diethyl- is a good candidate for [2+2] cycloadditions with alkenes or alkynes, yielding cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. researchgate.netrsc.org Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have been developed, offering a route to cyclobutene derivatives with high chemo- and regioselectivities. acs.org

[2+2+2] Cycloadditions: This type of reaction, typically catalyzed by transition metals, combines three unsaturated components to form a six-membered ring. The alkyne and one of the double bonds of the allene in 5,6-decadien-3-yne, 5,7-diethyl- could potentially participate in a [2+2+2] cycloaddition with another alkyne or alkene, leading to complex polycyclic systems.

Alkynes are versatile substrates for electrophilic cyclization reactions, which can be initiated by various electrophiles such as halogens, sulfur, and selenium reagents. nih.gov These reactions proceed through the electrophilic activation of the carbon-carbon triple bond, followed by an intramolecular nucleophilic attack from a nearby functional group or another part of the molecule. nih.gov In the context of 5,6-decadien-3-yne, 5,7-diethyl-, while it lacks a classical internal nucleophile, the adjacent allene could potentially participate in such cyclizations under specific conditions, leading to the formation of carbocyclic structures. The nucleophilicity of the competing functional groups and the polarization of the alkyne triple bond are critical factors in determining the outcome of these reactions. nih.gov

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions of 5,6-Decadien-3-yne, 5,7-diethyl-

The presence of both alkyne and allene functional groups makes 5,6-Decadien-3-yne, 5,7-diethyl- a versatile substrate for a range of transition metal-catalyzed reactions. These transformations often proceed with high chemo- and regioselectivity, providing access to complex molecular architectures.

Palladium catalysts are particularly effective in promoting cross-coupling reactions involving allenynes. A common strategy for the synthesis of conjugated 1,5-dien-3-ynes, including derivatives like 5,6-Decadien-3-yne, 5,7-diethyl-, involves sequential palladium-catalyzed cross-coupling reactions. This typically entails the coupling of an alkynyl derivative with an alkenyl halide, followed by a subsequent coupling with another alkenyl halide to construct the dienyne framework with specific stereochemistry. The use of electron-rich phosphine (B1218219) ligands is crucial in these reactions as they stabilize the palladium catalyst and can favor the formation of specific isomers.

The choice of solvent also plays a significant role in the outcome of these reactions. Tetrahydrofuran (THF) has been identified as an optimal solvent in many cases, whereas solvents like dimethylformamide (DMF) or dioxane may lead to reduced yields or lower stereoselectivity. Mild reaction conditions are generally necessary to prevent undesirable side reactions such as polymerization or over-reduction, owing to the presence of both double and triple bonds in the molecule.

| Catalyst System | Reactant | Product Type | Key Features |

| Palladium with electron-rich phosphine ligands | Alkynyl derivative and alkenyl halide | Conjugated 1,5-dien-3-yne | High stereoselectivity, mild reaction conditions. |

Rearrangement Reactions and Isomerization Pathways of 5,6-Decadien-3-yne, 5,7-diethyl-

The strained allene functionality in 5,6-Decadien-3-yne, 5,7-diethyl- makes it susceptible to various rearrangement reactions, leading to the formation of more stable isomeric structures. These transformations can be induced by thermal, acidic, or metallic reagents.

While specific studies on the rearrangement of 5,6-Decadien-3-yne, 5,7-diethyl- are not extensively detailed in the provided search results, the general reactivity of allenynes suggests that it would undergo predictable isomerization pathways. For instance, in the presence of acid, the protonation of the allene can initiate a cascade of events leading to conjugated dienes or other rearranged products.

The thermal reactivity of allenynes is also a rich area of study. The Bergmann cyclization and Myers-Saito cyclization are well-known thermal rearrangements of enediynes, and analogous pathways could be envisioned for allenynes, potentially leading to the formation of cyclic compounds.

| Reaction Type | Conditions | Potential Products |

| Acid-catalyzed isomerization | Acidic medium | Conjugated dienes |

| Thermal rearrangement | High temperature | Cyclic compounds |

Photochemical and Thermal Reactivity Profiles of 5,6-Decadien-3-yne, 5,7-diethyl-

The conjugated π-system of 5,6-Decadien-3-yne, 5,7-diethyl- suggests a rich photochemical and thermal reactivity profile. Exposure to light or heat can provide the necessary energy to overcome activation barriers for various transformations.

Photochemical reactions of allenynes can lead to a variety of products through different pathways, including [2+2] cycloadditions, electrocyclizations, and intramolecular rearrangements. The specific outcome would depend on the wavelength of light used and the presence of photosensitizers.

Thermally, as mentioned earlier, allenynes can undergo pericyclic reactions. The high energy of the allene and alkyne groups can be released through the formation of more stable cyclic or aromatic systems. The specific products formed would be dictated by the substitution pattern on the allenyne backbone.

Further research into the photochemical and thermal reactivity of 5,6-Decadien-3-yne, 5,7-diethyl- could uncover novel synthetic routes to complex organic molecules.

| Condition | Reactivity | Potential Outcomes |

| Photochemical | Excitation of the π-system | Cycloadditions, electrocyclizations, rearrangements |

| Thermal | High energy input | Pericyclic reactions, formation of cyclic/aromatic systems |

Advanced Spectroscopic and Analytical Characterization Techniques for 5,6 Decadien 3 Yne, 5,7 Diethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 5,6-Decadien-3-yne, 5,7-diethyl-

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5,6-Decadien-3-yne, 5,7-diethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment of each atom, allowing for a complete structural assignment.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

The initial step in the NMR analysis of 5,6-Decadien-3-yne, 5,7-diethyl- involves acquiring one-dimensional (1D) ¹H and ¹³C spectra. The ¹H NMR spectrum would reveal the number of distinct proton environments and their multiplicity (splitting patterns), indicating neighboring protons. The ¹³C NMR spectrum would show the number of unique carbon atoms. For 5,6-Decadien-3-yne, 5,7-diethyl-, characteristic chemical shifts would be expected for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the allene (B1206475), and the sp³-hybridized carbons of the ethyl and propyl groups.

To establish the precise connectivity of these atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, COSY would show correlations between the methyl and methylene (B1212753) protons within each ethyl group and along the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily interpreted, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the methylene protons of the ethyl groups to the allenic and alkyne carbons, confirming their positions at C5 and C7.

While specific, experimentally derived NMR data for 5,6-Decadien-3-yne, 5,7-diethyl- is not widely available in published literature, the expected correlations based on its known structure are summarized in the table below.

Table 1: Predicted 2D NMR Correlations for 5,6-Decadien-3-yne, 5,7-diethyl-

| Proton(s) | Expected COSY Correlations (with Protons on...) | Expected HMBC Correlations (with Carbons...) |

|---|---|---|

| H-1, H-2 | H-2 | C-3 |

| H-8, H-9 | H-9 | C-7, C-10 |

| H-10 | H-9 | C-8 |

| Ethyl CH₂ | Ethyl CH₃ | Allenic Carbons (C-5, C-6, C-7), Alkyne Carbon (C-4) |

Advanced NMR Studies (e.g., NOESY, DOSY) for Conformational Analysis and Intermolecular Interactions

Beyond establishing connectivity, advanced NMR experiments can provide insights into the three-dimensional structure and behavior of 5,6-Decadien-3-yne, 5,7-diethyl-.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this, NOESY could help determine the preferred spatial arrangement (conformation) of the ethyl and propyl substituents around the rigid allene-alkyne core.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rate of the molecules. It can be used to confirm that all the observed signals belong to a single molecule and can provide an estimate of the molecule's size. In a mixture, DOSY can help distinguish the signals of 5,6-Decadien-3-yne, 5,7-diethyl- from other components.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of 5,6-Decadien-3-yne, 5,7-diethyl-

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that might have the same nominal mass. For 5,6-Decadien-3-yne, 5,7-diethyl-, HRMS is critical for confirming its molecular formula as C₁₄H₂₂.

Table 2: High-Resolution Mass Spectrometry Data for 5,6-Decadien-3-yne, 5,7-diethyl-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₂ | |

| Calculated Exact Mass | 190.17215 Da |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways.

In the analysis of 5,6-Decadien-3-yne, 5,7-diethyl-, the molecular ion at m/z 190 would be selected and subjected to fragmentation. The resulting spectrum would likely show characteristic losses of alkyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified several key fragment ions for this compound.

Table 3: GC-MS Fragmentation Data for 5,6-Decadien-3-yne, 5,7-diethyl-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance | Reference |

|---|---|---|---|

| 161 | [M-C₂H₅]⁺ | Loss of an ethyl group | |

| 119 | [C₉H₁₁]⁺ | Complex rearrangement and fragmentation |

A detailed MS/MS study would be instrumental in proposing precise mechanisms for the formation of these and other fragments, helping to differentiate it from structural isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of 5,6-Decadien-3-yne, 5,7-diethyl-

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For 5,6-Decadien-3-yne, 5,7-diethyl-, the most informative regions of the IR and Raman spectra would be those corresponding to the C≡C (alkyne) and C=C=C (allene) stretching vibrations.

Alkyne (C≡C) Stretch: A non-terminal alkyne like the one in this molecule would be expected to show a weak to medium absorption band in the IR spectrum around 2260-2190 cm⁻¹. This band might be strong and sharp in the Raman spectrum due to the polarizability of the triple bond.

Allene (C=C=C) Stretch: The asymmetric stretch of the allene group typically appears as a sharp, strong band in the IR spectrum in the range of 1970-1930 cm⁻¹. This vibration is often weak in the Raman spectrum.

C-H Stretches: Vibrations corresponding to sp³ C-H bonds in the ethyl and propyl groups would appear in the 3000-2850 cm⁻¹ region.

Table 4: Expected Vibrational Frequencies for 5,6-Decadien-3-yne, 5,7-diethyl-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Alkyne | C≡C Stretch | 2260 - 2190 | IR (weak/medium), Raman (strong) |

| Allene | C=C=C Asymmetric Stretch | 1970 - 1930 | IR (strong) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies of 5,6-Decadien-3-yne, 5,7-diethyl-

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, particularly those involving conjugated π-systems. The structure of 5,6-Decadien-3-yne, 5,7-diethyl-, featuring a conjugated system of an alkyne (a triple bond) and an allene (cumulative double bonds), is expected to give rise to characteristic absorptions in the UV region.

The chromophore in this molecule is the enyne-allene system. The interaction between the π-orbitals of the triple bond and the adjacent double bonds of the allene creates a delocalized system of electrons. When the molecule absorbs UV radiation, these electrons can be promoted from a lower energy molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

For conjugated systems, increasing the extent of conjugation generally leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer absorption wavelengths. libretexts.orgfiveable.me In the case of 5,6-Decadien-3-yne, 5,7-diethyl-, the key electronic transitions are expected to be π → π* transitions. The absorption spectrum of acetylene (B1199291) itself shows transitions in the far UV region, around 1520 Å. aps.org However, conjugation with the allenic group in 5,6-Decadien-3-yne, 5,7-diethyl- would shift the absorption to longer wavelengths, likely into the accessible UV region (200-400 nm).

Table 1: Predicted UV-Visible Spectral Data for 5,6-Decadien-3-yne, 5,7-diethyl- in a Non-polar Solvent (e.g., Hexane)

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π* | ~220 - 250 | Moderate to Strong |

Note: This table presents predicted values based on the analysis of similar conjugated enyne systems, as specific experimental data for 5,6-Decadien-3-yne, 5,7-diethyl- is not available in the cited literature.

X-ray Crystallography for Solid-State Structural Determination of 5,6-Decadien-3-yne, 5,7-diethyl- and its Derivatives

For a successful X-ray crystallographic analysis, the first and most critical step is the growth of a suitable single crystal of the compound. This can often be a challenging process for non-polar, flexible molecules like 5,6-Decadien-3-yne, 5,7-diethyl-. However, if a suitable crystal were obtained, the resulting data would confirm the allenic and acetylenic functionalities and provide precise measurements of the C=C=C and C≡C bond lengths and angles. The central carbon of the allene group is sp-hybridized, leading to a linear arrangement of the three central carbons, while the terminal carbons of the allene are sp2-hybridized. wikipedia.org The planes of the substituents on the terminal allenic carbons are twisted by approximately 90° relative to each other. wikipedia.org

To date, there are no published X-ray crystal structures for 5,6-Decadien-3-yne, 5,7-diethyl- in the Cambridge Structural Database or other publicly accessible crystallographic databases. The synthesis of a stable, crystalline derivative could potentially facilitate crystallographic studies. For instance, the introduction of a heavy atom or a functional group capable of forming strong intermolecular interactions like hydrogen bonds might promote crystallization.

Table 2: Hypothetical Crystallographic Data for 5,6-Decadien-3-yne, 5,7-diethyl-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (Å3) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm3) | 0.98 |

Note: This table presents hypothetical crystallographic data for illustrative purposes, as no experimental X-ray structure has been reported for this compound.

Chromatographic Methods for Purity Assessment and Separation of 5,6-Decadien-3-yne, 5,7-diethyl- (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For a volatile and non-polar molecule like 5,6-Decadien-3-yne, 5,7-diethyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

5,6-Decadien-3-yne, 5,7-diethyl- has been identified as a component of the essential oil of Stachys viticina Boiss using GC-MS. nih.gov The identification was likely based on the mass spectrum of the compound and its retention time on the GC column. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 190.32, corresponding to its molecular weight. libretexts.org Fragmentation would likely involve cleavage of the ethyl groups and other characteristic fragmentations of the allenic and acetylenic moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

While GC-MS is ideal for volatile compounds, LC-MS and HPLC are powerful techniques for the analysis of a wider range of compounds, including those that are less volatile or thermally labile. For a non-polar hydrocarbon like 5,6-Decadien-3-yne, 5,7-diethyl-, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a more polar mobile phase. The compound would be retained on the column and could be separated from more polar impurities.

Detection in HPLC could be achieved using a UV detector, as the conjugated system of the molecule is expected to absorb in the UV region. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) would provide both separation and mass-based identification. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for non-polar molecules in LC-MS. nih.gov

Table 3: Chromatographic Data for the Analysis of 5,6-Decadien-3-yne, 5,7-diethyl-

| Technique | Column Type | Mobile/Carrier Phase | Detection Method | Expected Retention Behavior |

| GC-MS | Non-polar (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Elution time dependent on boiling point and column temperature program. |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV (at λmax) | Longer retention with higher water content in the mobile phase. |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water | Mass Spectrometry (APCI) | Similar retention to HPLC, with mass detection for confirmation. |

Theoretical and Computational Investigations of 5,6 Decadien 3 Yne, 5,7 Diethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 5,6-Decadien-3-yne, 5,7-diethyl-. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. duke.edu DFT studies on 5,6-Decadien-3-yne, 5,7-diethyl- would typically involve the use of a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or larger for more precise calculations. nih.gov

Key areas of investigation using DFT include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves finding the structure with the lowest possible energy.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Thermodynamic Properties: Predicting thermodynamic data like the heat of formation, enthalpy, and Gibbs free energy. nih.gov These values are essential for understanding the stability of the molecule and the energetics of its potential reactions.

Reactivity Descriptors: Global reactivity descriptors can be calculated to predict how the molecule might interact with other chemical species. mdpi.com

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a detailed analysis of the molecular orbitals (MOs).

For a chiral molecule like 5,6-Decadien-3-yne, 5,7-diethyl-, the analysis of its frontier molecular orbitals (HOMO and LUMO) is particularly important. acs.orgepfl.ch The unique structure of the allene (B1206475) group, with its perpendicular π systems, leads to helical molecular orbitals. nih.govacs.org Ab initio calculations can elucidate the symmetry, energy, and spatial distribution of these orbitals, which are crucial for predicting the molecule's reactivity in processes like cycloaddition reactions and its chiroptical properties. researchgate.netacs.orgepfl.ch

Conformer Analysis and Potential Energy Surface Mapping of 5,6-Decadien-3-yne, 5,7-diethyl-

The ethyl groups in 5,6-Decadien-3-yne, 5,7-diethyl- can rotate around single bonds, leading to various spatial arrangements known as conformers. A conformer analysis is crucial for identifying the most stable conformers and understanding the molecule's flexibility.

This investigation involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. researchgate.net The results identify energy minima, which correspond to stable conformers, and transition states (saddle points), which represent the energy barriers to rotation between conformers. Such an analysis reveals the relative populations of different conformers at a given temperature and the dynamics of their interconversion. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry for 5,6-Decadien-3-yne, 5,7-diethyl- Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgrsc.orgresearchgate.net For a molecule like 5,6-Decadien-3-yne, 5,7-diethyl-, which contains both an allene and an alkyne functional group, a variety of transformations such as cycloadditions, isomerizations, or metal-catalyzed reactions could be investigated. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows chemists to:

Identify the most likely reaction pathway (the one with the lowest activation energy).

Characterize the geometry of transition states.

Understand the role of catalysts or solvents in the reaction.

Predict the stereochemical outcome of a reaction.

The "activation strain" or "distortion/interaction" model is a powerful conceptual tool used in these studies to quantify the energy required to distort the reactants into their transition state geometries and the interaction energy between them in the transition state. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions of 5,6-Decadien-3-yne, 5,7-diethyl-

While quantum chemical calculations typically focus on single, isolated molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with other molecules (e.g., in a solvent or in the liquid state). youtube.com

MD simulations for 5,6-Decadien-3-yne, 5,7-diethyl- would use a force field—a set of parameters that describes the potential energy of the system—to calculate the forces on each atom and integrate Newton's equations of motion. youtube.com These simulations can provide insights into:

Conformational Dynamics: How the molecule flexes, bends, and converts between different conformations over time. The presence of double and triple bonds introduces rigidity, which is compensated by the flexibility of adjacent single bonds. nih.govresearchgate.net

Solvent Effects: How solvent molecules arrange around the solute and how this affects its structure and dynamics.

Bulk Properties: For a large number of molecules, MD can predict macroscopic properties like density, viscosity, and diffusion coefficients.

Spectroscopic Property Prediction and Validation through Computational Models for 5,6-Decadien-3-yne, 5,7-diethyl-

Computational models can predict various spectroscopic properties, which can then be used to interpret and validate experimental data. rsc.org For 5,6-Decadien-3-yne, 5,7-diethyl-, key predictable spectra include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the characteristic stretching of the C=C=C allene group (around 1950 cm⁻¹) and the C≡C alkyne group (around 2100-2260 cm⁻¹). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Chiroptical Spectroscopy: For this chiral molecule, methods like Time-Dependent DFT (TD-DFT) can predict electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. researchgate.netacs.org These predictions are essential for assigning the absolute configuration (R/S) of the molecule by comparing the calculated spectrum with the experimental one.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -C≡C- | Stretching | ~2150 |

| C=C=C | Asymmetric Stretch | ~1960 |

| ≡C-H (if present) | Stretching | ~3300 |

| =C-H (if present) | Stretching | ~3080 |

| C-H (sp³) | Stretching | 2850-3000 |

Note: These are typical frequency ranges. Precise values would be obtained from specific computational outputs.

Future Directions and Emerging Research Avenues for 5,6 Decadien 3 Yne, 5,7 Diethyl

Exploration of Novel Reactivity Patterns for 5,6-Decadien-3-yne, 5,7-diethyl-

The conjugated allene-yne system is a hub of high electron density and chemical potential, suggesting a rich and varied reactivity. Future research could explore pericyclic reactions, such as intramolecular Diels-Alder or ene reactions, where the dienyl or enyl part of the molecule could react with the alkyne. Another promising avenue is the investigation of metal-catalyzed transformations. Transition metals like palladium, gold, and rhodium are known to catalyze a wide array of reactions on enyne and allene (B1206475) substrates, including cycloisomerizations, cross-coupling, and hydrometallation/cyclization cascades. The specific substitution with two ethyl groups at positions 5 and 7 would be expected to exert significant steric and electronic influence on these potential transformations, potentially leading to novel and selective outcomes compared to simpler analogs.

Development of Asymmetric Synthetic Routes to 5,6-Decadien-3-yne, 5,7-diethyl- and its Derivatives

The allene moiety in 5,6-Decadien-3-yne, 5,7-diethyl- is a source of axial chirality, making the development of enantioselective synthetic methods a significant and valuable goal. Future research could focus on metal-catalyzed asymmetric approaches. For instance, the use of chiral ligands in copper-catalyzed additions to conjugated enynes is a well-established strategy for creating chiral allenes. Adapting such methodologies to construct the specific 5,7-diethyl substituted system would be a key challenge. Another potential route involves the stereospecific rearrangement of a precursor, such as a propargyl alcohol derivative, to generate the chiral allene. Success in this area would provide access to enantiopure samples of 5,6-Decadien-3-yne, 5,7-diethyl-, enabling the study of its chiroptical properties and its use as a chiral building block in more complex syntheses.

Integration of 5,6-Decadien-3-yne, 5,7-diethyl- into Hybrid Material Systems

The rigid, conjugated structure of 5,6-Decadien-3-yne, 5,7-diethyl- suggests potential applications in materials science. The extended π-system could impart interesting photophysical or electronic properties. Future research could explore its incorporation as a monomer in polymerization reactions. The alkyne and allene groups offer distinct handles for controlled polymerization, such as alkyne metathesis or radical polymerization involving the allene. The resulting polymers could exhibit unique properties, such as high refractive indices or specific liquid crystalline phases, due to the rigid and chiral nature of the monomeric unit. Furthermore, its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a rigid linker could be explored to create materials with tailored porosity and functionality for applications in gas storage or catalysis.

Advanced Mechanistic Studies of 5,6-Decadien-3-yne, 5,7-diethyl- Transformations

For any novel reactivity discovered, detailed mechanistic studies would be crucial for understanding and optimization. Future work would likely involve a combination of experimental and computational techniques. Kinetic studies could elucidate the rate-determining steps and the influence of the ethyl substituents on reaction barriers. Isotope labeling experiments, particularly using deuterium, could pinpoint bond-breaking and bond-forming events. The identification of reaction intermediates, potentially through low-temperature NMR spectroscopy or trapping experiments, would provide direct evidence for the proposed reaction pathways. These experimental studies would offer a deeper understanding of how the allene and alkyne moieties interact during chemical transformations.

Computational Predictions for Undiscovered Reactivity and Properties of 5,6-Decadien-3-yne, 5,7-diethyl-

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the behavior of 5,6-Decadien-3-yne, 5,7-diethyl-. Density Functional Theory (DFT) calculations could be employed to model its ground-state geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential map, offering initial insights into its intrinsic reactivity. Computational screening of potential reaction pathways, for example, in cycloaddition or metal-catalyzed reactions, could identify the most energetically favorable transformations and predict their stereochemical outcomes. Furthermore, Time-Dependent DFT (TD-DFT) could predict its electronic absorption spectrum and other photophysical properties, guiding future experimental work in materials science.

Q & A

Basic: How can the molecular structure of 5,6-Decadien-3-yne, 5,7-diethyl- be determined experimentally?

Methodological Answer:

The molecular structure can be resolved using X-ray crystallography to analyze single-crystal samples, which provides precise bond lengths, angles, and spatial arrangement . Complementary techniques include NMR spectroscopy (e.g., , , and DEPT-135 for functional group identification) and FT-IR spectroscopy to confirm alkyne and alkene vibrations (~2100 cm for C≡C and ~1600 cm for C=C). Gas chromatography-mass spectrometry (GC-MS) aids in verifying molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., DFT calculations) enhances accuracy .

Advanced: What strategies resolve contradictions in spectral data for unsaturated alkynes like 5,6-Decadien-3-yne?

Methodological Answer:

Discrepancies in spectral data (e.g., unexpected shifts or GC-MS fragmentation) require systematic validation:

Reproducibility Checks: Repeat experiments under controlled conditions (temperature, solvent purity).

Isotopic Labeling: Use deuterated analogs to trace signal origins in NMR.

Hybrid Spectrometry: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.

Contradictions may arise from isomerization during analysis; thus, inert atmospheres (N) and low-temperature protocols are critical .

Basic: What synthetic routes are feasible for 5,6-Decadien-3-yne derivatives?

Methodological Answer:

Synthesis typically involves alkyne coupling reactions :

- Cadiot-Chodkiewicz Coupling: Combines terminal alkynes with halides in the presence of Cu(I) catalysts.

- Sonogashira Reaction: Palladium-mediated cross-coupling of aryl/vinyl halides with terminal alkynes.

Key steps:

Protect reactive sites (e.g., silyl groups for alkynes).

Optimize solvent systems (e.g., THF or DMF for solubility).

Purify via column chromatography (silica gel, hexane/ethyl acetate gradients).

Monitor reaction progress using TLC and GC-MS .

Advanced: How can reaction mechanisms involving 5,6-Decadien-3-yne be elucidated?

Methodological Answer:

Mechanistic studies employ:

Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.

Trapping Intermediates: Use radical scavengers (TEMPO) or electrophilic traps (DO).

Stereochemical Analysis: Chiral HPLC or polarimetry to track stereoselectivity.

Computational Modeling: Transition state analysis via Gaussian or ORCA software.

For example, alkyne participation in cycloadditions may proceed via diradical or concerted pathways, discernible through activation parameters (ΔH‡, ΔS‡) .

Basic: What safety protocols are critical when handling 5,6-Decadien-3-yne?

Methodological Answer:

Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

Storage: Under inert gas (Ar) at -20°C to prevent polymerization.

Waste Disposal: Segregate halogenated and non-halogenated waste; neutralize alkynes with acidic ethanol before disposal.

Refer to SDS sheets for toxicity data and spill management .

Advanced: How can environmental impacts of 5,6-Decadien-3-yne be assessed?

Methodological Answer:

Life Cycle Analysis (LCA): Track synthesis waste streams (solvents, catalysts).

Ecotoxicology Assays: Test biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC).

Green Chemistry Metrics: Calculate atom economy, E-factor, and process mass intensity.

Photodegradation Studies: Expose to UV light and analyze byproducts via LC-MS.

Industrial-scale projections require scaling lab data with ASPEN Plus simulations .

Basic: What techniques characterize the physical properties of 5,6-Decadien-3-yne?

Methodological Answer:

- Melting Point: Differential scanning calorimetry (DSC).

- Solubility: Shake-flask method in water/organic solvents.

- Thermal Stability: Thermogravimetric analysis (TGA) under N.

- Dipole Moment: Dielectric constant measurements or computational ESP maps.

Correlate data with Hansen solubility parameters for solvent selection .

Advanced: How can computational models predict reactivity of 5,6-Decadien-3-yne?

Methodological Answer:

Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (Gaussian 09) to predict electrophilic/nucleophilic sites.

Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories.

QSPR Models: Relate substituent effects (Hammett σ constants) to reaction rates.

Validate predictions with experimental kinetic data (Arrhenius plots) .

Basic: How to design a literature review for studies on conjugated dienynes?

Methodological Answer:

Database Searches: Use SciFinder, Reaxys, and PubMed with keywords (e.g., "dienyne synthesis," "alkyne reactivity").

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.